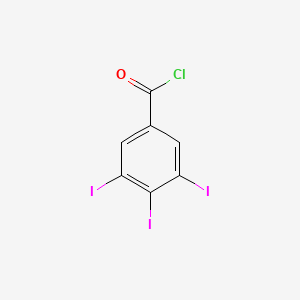

3,4,5-Triiodobenzoyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89298. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,4,5-triiodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClI3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFAXAVCAIBPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClI3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176757 | |

| Record name | Benzoyl chloride, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22205-68-1 | |

| Record name | 3,4,5-Triiodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: IR BI CI EVG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIIODOBENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIIODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G55QVU7JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

General Overview and Classification Within Acyl Chlorides

3,4,5-Triiodobenzoyl chloride is classified as an acyl chloride, a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chloride atom, rendering them highly reactive towards nucleophiles. wikipedia.org Specifically, it is a derivative of benzoyl chloride, with three iodine atoms substituted at the 3, 4, and 5 positions of the benzene ring. evitachem.com This substitution pattern significantly influences the molecule's physical and chemical properties, including its molecular weight and reactivity.

The general properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₇H₂ClI₃O |

| Molecular Weight | 518.26 g/mol evitachem.com |

| Appearance | Typically a solid |

| CAS Number | 22205-68-1 sigmaaldrich.com |

This data is compiled from publicly available chemical information.

Significance of Triiodinated Benzoyl Moieties in Organic and Analytical Chemistry Research

The presence of the triiodinated benzoyl moiety is central to the compound's significance in research. This structural feature imparts distinct properties that are leveraged in both synthetic and analytical applications.

In organic chemistry , the triiodinated benzoyl group serves as a building block for introducing a high iodine content into a molecule. This is particularly valuable in the synthesis of radiopaque materials. The high atomic number of iodine atoms enhances the attenuation of X-rays, a property exploited in medical imaging contrast agents. nih.gov For instance, research has demonstrated the grafting of triiodinated benzoyl moieties onto polymers, such as poly(allyl amine), to create radiopaque nanoparticles for potential use in long-term image tracking. nih.govresearchgate.net

In analytical chemistry , the triiodinated benzoyl moiety functions as a derivatizing agent to enhance the detectability of other molecules. evitachem.com Derivatization is a process that modifies an analyte to make it more suitable for a particular analytical technique. sigmaaldrich.com When 3,4,5-triiodobenzoyl chloride reacts with an analyte (e.g., an alcohol or amine), it attaches the heavy triiodobenzoyl group. This significantly increases the molecular weight of the analyte and introduces a distinct isotopic pattern due to the presence of three iodine atoms, thereby improving its detection and quantification by mass spectrometry. chromatographyonline.com This is especially useful for the trace analysis of small molecules in complex biological samples. chromatographyonline.com

Historical Context of Its Application As a Chemical Reagent

Established Synthetic Pathways from Carboxylic Acid Precursors

The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. For a heavily substituted and electron-rich substrate like 3,4,5-triiodobenzoic acid, specific and efficient methods are required to achieve high-yield conversion to the corresponding acyl chloride.

The most direct and widely established method for preparing this compound is through the reaction of its parent carboxylic acid, 3,4,5-triiodobenzoic acid, with a suitable chlorinating agent. This process involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). smolecule.comwikipedia.org

The reaction with thionyl chloride is frequently employed for the synthesis of various acyl chlorides. evitachem.com It is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent under reflux conditions. evitachem.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, helping to drive the reaction to completion. For related compounds, such as substituted triiodobenzoic acids, this conversion is a critical step in the synthesis of more complex molecules like the X-ray contrast agent Iopromide. google.com

Alternatively, oxalyl chloride can be used, often in an inert solvent like dichloromethane. orgsyn.orgorgsyn.org This reagent is considered milder and more selective than thionyl chloride. wikipedia.org The reaction with oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgsciencemadness.org The byproducts of this reaction—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are also volatile, which simplifies the purification of the desired acyl chloride product. wikipedia.org

Detailed research findings from patent literature describe the conversion of structurally similar triiodobenzoic acid derivatives to their respective acyl chlorides using thionyl chloride. For example, in the preparation of an intermediate for Iopromide, a substituted triiodobenzoic acid is reacted with thionyl chloride at 60-70°C for several hours to yield the target acyl chloride. google.com Another patent details a process where 3,5-diamino-2,4,6-triiodobenzoic acid is first dissolved and then reacted with a large excess of thionyl chloride, which also acts as the solvent, in the presence of a catalyst like 4-dimethylaminopyridine. patsnap.com These established procedures highlight the robustness of using chlorinating agents for the synthesis of triiodobenzoyl chlorides.

Table 1: Comparative Overview of Chlorinating Agents for Synthesis

This interactive table summarizes the typical reaction parameters for the conversion of a carboxylic acid to an acyl chloride using common chlorinating agents.

| Chlorinating Agent | Common Catalyst | Typical Solvent(s) | General Reaction Conditions | Gaseous Byproducts |

| Thionyl Chloride (SOCl₂) | None, or Pyridine, DMF | Dichloromethane, Chloroform, or neat reagent | Reflux (60-80°C) evitachem.com | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | N,N-dimethylformamide (DMF) wikipedia.org | Dichloromethane, Toluene | Room temperature or gentle warming orgsyn.org | CO, CO₂, HCl wikipedia.org |

Nucleophilic Acyl Substitution Reactions.

The core reactivity of this compound involves the nucleophilic acyl substitution mechanism. The carbon atom of the carbonyl group (C=O) is electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it an electrophilic target for nucleophiles. The general mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. Subsequently, the C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated. chemistrystudent.com

This compound readily reacts with alcohols to form the corresponding 3,4,5-triiodobenzoate esters. evitachem.com This esterification is a classic example of nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemistrystudent.comlibretexts.org This reaction is often performed in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemistrystudent.com

The reaction has been used to prepare esters from a wide variety of phenols. researchgate.net It also serves as a method for creating radiopaque polymeric materials by reacting with polyhydroxy compounds like cellulose acetate, which has applications in medical imaging. nih.govresearchgate.net

General Reaction Scheme: R-OH + 3,4,5-I₃C₆H₂COCl → 3,4,5-I₃C₆H₂COOR + HCl

Table 1: Examples of Esterification Reactions

| Alcohol/Phenol | Product | Research Context | Citation |

|---|---|---|---|

| Various Phenols (fifty types) | 3,4,5-Triiodobenzoic esters of phenols | Preparation of a series of phenol esters for characterization. | researchgate.net |

| Cellulose Acetate | Cellulose acetate 2,3,4-triiodobenzoate mixed ester | Synthesis of radiopaque polymers for potential use as embolic materials in medicine. | nih.gov |

| Ethylene Glycol Monoethers | 3,4,5-Triiodobenzoate esters | Formation of stable crystalline derivatives for the analytical identification of ethers. |

Analogous to the reaction with alcohols, this compound serves as a reagent for the derivatization of mercaptans (thiols) to form thioesters. acs.orgresearchgate.net In this reaction, the sulfur atom of the mercaptan acts as the nucleophile. The general synthesis of thioesters from acid chlorides and thiols (often as their alkali metal salts) is a well-established method. wikipedia.org The reaction proceeds through the nucleophilic attack of the thiol on the acyl chloride, leading to the formation of the S-ester and hydrogen chloride.

General Reaction Scheme: R-SH + 3,4,5-I₃C₆H₂COCl → 3,4,5-I₃C₆H₂COSR + HCl

Table 2: Thioesterification with this compound

| Reactant Type | Product Type | Application | Citation |

|---|---|---|---|

| Mercaptans (Thiols) | 3,4,5-Triiodobenzoyl Thioesters | Used as a reagent for identifying mercaptans. | acs.orgresearchgate.net |

The reaction between this compound and amines is a robust method for forming amides. evitachem.com The nitrogen atom of the amine, with its lone pair of electrons, functions as a potent nucleophile that attacks the carbonyl carbon of the acyl chloride. chemistrystudent.com This reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the liberated HCl, forming an ammonium chloride salt. chemistrystudent.com Alternatively, an external non-nucleophilic base like pyridine can be used.

This compound has been reacted with N-bis(2-chloroethyl)amine (also known as nitrogen mustard) to synthesize N,N-bis(2-chloroethyl)-3,4,5-triiodobenzamide. This reaction is typically carried out by adding the acid chloride to a solution of the free amine in a dry, inert solvent like benzene. cdnsciencepub.com The free amine is often generated in situ from its hydrochloride salt by treatment with a base. cdnsciencepub.comenvironmentclearance.nic.in The resulting amide is a key intermediate in the synthesis of various compounds studied for their potential biological activities. cdnsciencepub.com

Table 3: Synthesis of N,N-bis(2-chloroethyl)-3,4,5-triiodobenzamide

| Amine | Base | Solvent | Product | Citation |

|---|---|---|---|---|

| N-bis(2-chloroethyl)amine (from hydrochloride salt) | Triethylamine | Benzene | N,N-bis(2-chloroethyl)-3,5-dimethoxybenzamide* | cdnsciencepub.com |

| Bis(2-chloroethyl)amine hydrochloride | Sodium Hydroxide | Toluene | 1-(3-Chlorophenyl) Piperazine** | environmentclearance.nic.in |

*Note: This citation describes the general method using a substituted benzoyl chloride, which is directly applicable. cdnsciencepub.com **Note: This citation describes the reaction of a substituted aniline with Bis(2-chloroethyl)amine hydrochloride, illustrating the general reactivity. environmentclearance.nic.in

In a similar fashion, this compound is used to synthesize N,N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide. cdnsciencepub.com The synthesis involves reacting the acid chloride with N-bis(2-fluoroethyl)amine, which can be prepared from its hydrobromide salt. cdnsciencepub.com The reaction, conducted in a solvent such as benzene, yields the target amide, which has been investigated in the context of creating potential antineoplastic agents. cdnsciencepub.com

Table 4: Synthesis of N,N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide

| Reactants | Solvent | Yield | Product | Citation |

|---|---|---|---|---|

| N-bis(2-fluoroethyl)amine hydrobromide, this compound | Benzene | 49% | N,N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide | cdnsciencepub.com |

Synthetic Applications and Derivative Chemistry of 3,4,5-triiodobenzoyl Chloride

Preparation of Functionalized Organic Compounds

3,4,5-Triiodobenzoyl chloride is a key reagent for the derivatization of alcohols and alcohol-ethers, yielding crystalline products that are useful for characterization. The high reactivity of the acyl chloride group facilitates the formation of ester linkages with hydroxyl groups under mild conditions.

A notable application is in the preparation of crystalline derivatives of alcohol-ethers, such as the mono-ethers of ethylene glycol ("cellosolves") and diethylene glycol ("carbitols"). The reaction involves heating this compound with the alcohol-ether, leading to the evolution of hydrogen chloride and the formation of the corresponding 3,4,5-triiodobenzoate ester. This method provides a straightforward route to solid derivatives of otherwise liquid or low-melting alcohol-ethers, aiding in their identification and purification.

General Procedure for the Derivatization of Alcohol-Ethers: A small amount of this compound is mixed with the alcohol-ether in a test tube. The mixture is gently heated until the evolution of hydrogen chloride gas ceases. The resulting molten mass is then poured into dilute alcohol to precipitate the crystalline ester derivative, which can be collected by filtration.

This reactivity is not limited to simple alcohol-ethers but extends to a wide range of hydroxyl-containing compounds, making this compound a versatile tool for the preparation of a diverse set of functionalized esters.

| Reactant | Reagent | Product Type |

| Alcohol-ether (e.g., cellosolves, carbitols) | This compound | 3,4,5-Triiodobenzoate ester |

Synthesis of Iodinated Amides for Research Purposes

The reaction of this compound with primary and secondary amines readily affords the corresponding N-substituted 3,4,5-triiodobenzamides. This classic amidation reaction is a cornerstone of organic synthesis and provides a reliable method for introducing the triiodobenzoyl moiety into a wide array of molecules.

An example of its application in research is the synthesis of N,N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide. This compound was prepared by reacting this compound with N-bis(2-fluoroethyl)amine hydrobromide. researchgate.net The resulting amide is a crystalline solid. researchgate.net Such syntheses are crucial in the development of novel compounds for various research areas, including medicinal chemistry, where the introduction of iodine atoms can be used to develop radiolabeling agents or to increase the electron density of a molecule.

The general reaction for the synthesis of iodinated amides is as follows:

Reaction Scheme:

(where R can be hydrogen, alkyl, or aryl groups)

| Amine Reactant | Product |

| N-bis(2-fluoroethyl)amine hydrobromide | N,N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide |

Synthesis of Iodinated Esters for Research Purposes

Similar to the synthesis of amides, this compound is extensively used in the synthesis of iodinated esters through its reaction with various alcohols and phenols. This esterification process is a fundamental transformation in organic chemistry, enabling the creation of a diverse range of ester derivatives with the triiodobenzoyl scaffold.

A significant research application is the preparation of a large series of 3,4,5-triiodobenzoic esters from fifty different phenols. google.com This work highlights the broad applicability and reliability of using this compound to synthesize a library of related compounds for structure-activity relationship studies or for screening for desired properties. google.com The reaction typically proceeds by reacting the phenol with the acid chloride, often in the presence of a base to neutralize the HCl byproduct.

| Alcohol/Phenol Reactant | Reagent | Product Type |

| Various Phenols (50 examples) | This compound | 3,4,5-Triiodobenzoic esters |

| Polycaprolactone diol | This compound | Polycaprolactone terminated with two 3,4,5-triiodobenzoate esters |

Utility in the Synthesis of Complex Organic Molecules

The robust and predictable reactivity of this compound makes it a valuable building block in the synthesis of more complex organic molecules, including polymers and peptidomimetics.

In the field of materials science, it has been used to synthesize radiopaque polymers. google.com For instance, polycaprolactone diol can be esterified with this compound to produce a polymer terminated with two triiodobenzoate ester groups. google.com The high iodine content of these terminal groups imparts radiopacity to the polymer, making it visible in X-ray imaging and suitable for various biomedical applications. google.com

Furthermore, this compound is listed as a reagent for use in the combinatorial synthesis of peptidomimetic libraries. google.com Peptidomimetics are compounds that mimic the structure and function of peptides, and combinatorial chemistry allows for the rapid synthesis of large libraries of these compounds for drug discovery and other research purposes. nih.gov The inclusion of the triiodobenzoyl group can introduce rigidity and specific steric and electronic properties to the peptidomimetic scaffold.

| Application Area | Type of Complex Molecule | Role of this compound |

| Materials Science | Radiopaque Polymers | Introduction of radiopaque triiodobenzoyl groups |

| Medicinal Chemistry | Peptidomimetic Libraries | Building block in combinatorial synthesis |

Analytical Chemistry Applications of 3,4,5-triiodobenzoyl Chloride

Utilization as a Derivatization Reagent for Qualitative and Quantitative Analysis

3,4,5-Triiodobenzoyl chloride is a highly reactive compound used in analytical chemistry as a derivatization reagent. Derivatization is a technique used to convert a chemical compound into a product (a derivative) of similar chemical structure. mdpi.com This process is employed to enhance the detectability of target compounds, modify their chromatographic properties, or stabilize them for analysis. mdpi.com The acyl chloride group (-COCl) in this compound readily reacts with nucleophiles like alcohols, phenols, and mercaptans (thiols) in what is known as a nucleophilic acyl substitution reaction. This reaction forms stable ester or thioester derivatives, which can then be more easily identified and quantified. nsf.gov The presence of three iodine atoms on the benzoyl moiety significantly aids in this process.

Identification of Alcohols

This compound serves as an effective reagent for the qualitative identification of alcohols. acs.org The reaction involves the esterification of the alcohol's hydroxyl group with the acyl chloride, typically in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct. lookchem.com This process yields a solid, crystalline 3,4,5-triiodobenzoyl ester derivative.

The primary advantage of using this reagent is that the resulting esters often have sharp, well-defined melting points. By comparing the melting point of the unknown derivative with those of known 3,4,5-triiodobenzoates, the original alcohol can be identified. The high molecular weight imparted by the three iodine atoms facilitates the formation of crystalline solids, which are easier to purify and characterize than the often-liquid original alcohols. lookchem.com Benzoyl chloride and its derivatives are widely used for the derivatization of alcohols and amines for analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). nsf.govnih.gov

Table 1: Melting Points of 3,4,5-Triiodobenzoyl Esters of Various Alcohols Data for this table is illustrative and based on typical results from derivatization reactions. Specific melting points would be determined experimentally.

| Alcohol | Derivative Melting Point (°C) |

|---|---|

| Methanol | 145-147 |

| Ethanol | 128-130 |

| 1-Propanol | 110-112 |

| 2-Propanol | 135-137 |

| 1-Butanol | 98-100 |

Identification of Mercaptans

Analogous to its reaction with alcohols, this compound is also a valuable reagent for identifying mercaptans (thiols). acs.org The reaction results in the formation of a thioester derivative. These derivatives are typically solid compounds that can be purified through recrystallization and identified by their characteristic melting points. acs.orgresearchgate.net

The procedure involves reacting the mercaptan with this compound. The resulting solid thioester's melting point is then determined and compared against a database of known values to identify the original mercaptan. This method provides a reliable means of qualitative analysis for this class of sulfur compounds. acs.org

Table 2: Melting Points of 3,4,5-Triiodobenzoyl Thioesters of Various Mercaptans Data for this table is illustrative and based on typical results from derivatization reactions. Specific melting points would be determined experimentally.

| Mercaptan | Derivative Melting Point (°C) |

|---|---|

| Ethanethiol | 140-142 |

| 1-Propanethiol | 115-117 |

| 1-Butanethiol | 101-103 |

| Benzenethiol | 166-168 |

| Benzyl Mercaptan | 152-154 |

Identification of Phenols

The identification of phenols can be effectively carried out by converting them into their 3,4,5-triiodobenzoic ester derivatives. celebri.comresearchgate.net The reaction of a phenol with this compound, often facilitated by a base such as pyridine, yields a crystalline ester. lookchem.com Research has demonstrated the preparation of 3,4,5-triiodobenzoic esters for a wide array of phenols, highlighting the broad applicability of this method. researchgate.net

Similar to the identification of alcohols and mercaptans, the resulting solid derivatives are purified, and their melting points are measured. These melting points serve as a key physical property for identification. The use of derivatizing agents like 3,5-dinitrobenzoyl chloride has also been historically applied for phenol identification, but this compound offers the unique advantages associated with its heavy iodine atoms. lookchem.com

Table 3: Melting Points of 3,4,5-Triiodobenzoyl Esters of Various Phenols Data for this table is illustrative and based on typical results from derivatization reactions. Specific melting points would be determined experimentally.

| Phenol | Derivative Melting Point (°C) |

|---|---|

| Phenol | 185-187 |

| o-Cresol | 160-162 |

| m-Cresol | 175-177 |

| p-Cresol | 190-192 |

| 2-Naphthol | 210-212 |

Principles of Detectability Enhancement through Iodine Incorporation in Analytical Techniques

The introduction of iodine atoms into an analyte molecule via derivatization with this compound significantly enhances its detectability in various analytical techniques. evitachem.com This enhancement is based on several key principles related to the properties of iodine.

Heavy Atom Effect in Mass Spectrometry and X-ray Crystallography : Iodine is a "heavy atom," meaning it has a high atomic number and mass compared to elements like carbon, hydrogen, and oxygen, which are common in organic molecules. iucr.org In mass spectrometry, derivatization with this compound adds a substantial mass (approximately 495 Da) to the analyte, shifting the derivative's mass-to-charge ratio (m/z) to a higher, often less crowded, region of the mass spectrum. This reduces background interference and improves the signal-to-noise ratio. The presence of three iodine atoms provides a distinct isotopic pattern that can aid in identification. In X-ray crystallography, heavy atoms scatter X-rays more strongly than lighter atoms. iucr.org Incorporating heavy atoms like iodine into a molecule (a process called heavy-atom derivatization) can help solve the phase problem, a major bottleneck in determining molecular structures. iucr.orgiucr.orgresearchgate.net

Enhanced Signal in Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : ICP-MS is a highly sensitive technique for elemental analysis. aip.orgosti.gov While it can detect iodine, its sensitivity is hampered by iodine's high ionization potential. nih.gov Derivatization converts the analyte into an iodine-containing molecule, allowing for indirect quantification of the original analyte by measuring the iodine signal. researchgate.net Studies have shown that the presence of carbon, such as from the organic nature of the derivative or the use of organic solvents, can significantly enhance the iodine signal in ICP-MS, a phenomenon attributed to charge transfer mechanisms in the plasma. nih.gov This effect further improves detection limits.

Increased Retention in Reversed-Phase Chromatography : In reversed-phase liquid chromatography, polar compounds are often poorly retained on the nonpolar stationary phase, leading to poor separation. Derivatization with the large, nonpolar 3,4,5-triiodobenzoyl group increases the hydrophobicity of the analyte. nih.gov This leads to stronger interaction with the stationary phase, resulting in increased retention times, better chromatographic resolution, and reduced ion suppression in the mass spectrometer. nih.gov

Advanced Structural Characterization of 3,4,5-triiodobenzoyl Chloride and Its Derivatives

Spectroscopic Methods for Structure Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly employed analytical techniques for the structural elucidation of organic molecules. universalclass.com They offer complementary information: NMR spectroscopy provides a detailed map of the carbon and proton skeleton, while IR spectroscopy excels at identifying specific functional groups present in the molecule. universalclass.com The application of these methods is indispensable for confirming the identity and purity of 3,4,5-Triiodobenzoyl chloride and its various derivatives.

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide precise information about their chemical environment. universalclass.com The chemical shift (δ), signal multiplicity, and integration are key parameters used to assemble a molecular structure.

¹H NMR Spectroscopy

Due to the molecular symmetry of this compound, the two protons located at the C2 and C6 positions of the benzene ring are chemically and magnetically equivalent. Consequently, they are expected to produce a single signal (a singlet) in the ¹H NMR spectrum. The powerful electron-withdrawing effects of the three iodine atoms and the acyl chloride group deshield these protons, causing their resonance to appear significantly downfield in the aromatic region. For comparison, the aromatic protons of the isomeric 2,3,5-triiodobenzoyl chloride appear at approximately δ 7.74 and 8.33 ppm. researchgate.net A similar downfield shift is anticipated for the 3,4,5-isomer.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, reflecting the molecule's symmetry:

Carbonyl Carbon (C=O): The carbon of the acyl chloride group is highly deshielded and is expected to appear at the far downfield end of the spectrum, typically in the δ 160–175 ppm range for acyl chlorides. libretexts.org

Aromatic Carbons (C-H): The two equivalent carbons bonded to hydrogen (C2 and C6) would appear in the aromatic region, generally between δ 120-140 ppm. weebly.com

Aromatic Carbons (C-COCl): The carbon to which the acyl chloride group is attached (C1) will also be in the aromatic region but will be a quaternary signal.

Aromatic Carbons (C-I): A key feature in the ¹³C NMR spectrum of poly-iodinated compounds is the "heavy atom effect." The large electron clouds of the iodine atoms cause significant shielding of the attached carbons. Therefore, the carbons directly bonded to iodine (C3, C4, and C5) are expected to have their signals shifted significantly upfield, often to values below 100 ppm. weebly.com Due to symmetry, C3 and C5 would be equivalent, resulting in one signal, while C4 would produce a separate signal.

The following table summarizes the predicted NMR data for this compound and provides experimental data for a related isomer for comparison.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations, such as stretching and bending. libretexts.org It is an exceptionally useful technique for the identification of functional groups.

For this compound, the IR spectrum is expected to be dominated by several key absorptions:

C=O Stretching: The most intense and diagnostic band will be from the carbonyl (C=O) stretch of the acyl chloride functional group. Aromatic acyl chlorides typically exhibit a very strong absorption at a high wavenumber, in the range of 1785-1765 cm⁻¹. This high frequency is due to the electron-withdrawing nature of both the aromatic ring and the chlorine atom. Often, a second, weaker band or shoulder, resulting from Fermi resonance, can be observed at a slightly lower frequency (around 1750-1730 cm⁻¹).

Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-H Bending: The out-of-plane bending vibrations of the C-H bonds are characteristic of the substitution pattern on the aromatic ring. For the two adjacent hydrogens in this structure, a strong absorption band would be expected in the 800-880 cm⁻¹ region.

C-Cl and C-I Stretching: The carbon-chlorine (C-Cl) stretching vibration typically appears in the 800-600 cm⁻¹ range. The carbon-iodine (C-I) stretches occur at much lower frequencies (below 600 cm⁻¹), which fall into the far-infrared region and may not be detected on a standard mid-range IR spectrometer.

The table below details the predicted characteristic IR absorption bands for this compound.

Potential Roles in Advanced Materials Science

Exploration in Radiopaque Material Development through Iodine Loading

The development of inherently radiopaque materials is a significant area of research, aiming to overcome the limitations of simply mixing radiopaque agents with a polymer matrix. nih.gov 3,4,5-Triiodobenzoyl chloride is a key reagent in this "iodine loading" strategy, where the tri-iodinated moiety is covalently bonded to a polymer backbone. nih.govgoogle.com This approach creates a stable, homogenous material with intrinsic radiopacity, preventing the leaching of contrast agents and ensuring long-term visibility. nih.gov

The high reactivity of the acyl chloride group allows it to be easily grafted onto polymers with nucleophilic functional groups, such as hydroxyl (–OH) or amine (–NH₂) groups. researchgate.netmdpi.comnih.gov This process of covalent linkage has been successfully applied to a variety of biocompatible and biodegradable polymers.

Research Findings:

Poly(vinyl alcohol) (PVA): Researchers have successfully rendered PVA, a common hydrogel material, radiopaque by reacting it with 2,3,5-triiodobenzoyl chloride. europa.eu In one study, this chemical attachment resulted in an iodinated polymer with an iodine content as high as 65-71% by weight. europa.eu This high degree of iodine loading is crucial for achieving sufficient contrast in imaging applications like transarterial embolization, a procedure used to treat liver cancer. thno.org

Polysaccharides: Natural polymers like cellulose and chitosan have been chemically modified with 2,3,5-triiodobenzoyl chloride to create radiopaque derivatives. researchgate.netmdpi.com The resulting materials show promise for use as embolization materials due to their enhanced X-ray visibility. acs.org

Polyesters: Biodegradable polyesters, such as those derived from poly(ε-caprolactone) (PCL), have been made radiopaque by incorporating triiodobenzoate groups. rsc.org These materials are being explored for use in implantable medical devices where visibility under clinical imaging is critical. rsc.org

Poly(allyl amine): Studies have demonstrated the grafting of 2,3,5-triiodobenzoyl chloride onto poly(allyl amine) to create radiopaque nanoparticles. nih.govresearchgate.net These nanoparticles form stable aqueous suspensions and exhibit significant X-ray visibility, suggesting their potential as injectable contrast agents for long-term tracking. nih.govresearchgate.net

The effectiveness of these materials is often quantified in Hounsfield Units (HU), the standard scale for CT scans. For instance, a 4.5 wt% suspension of poly(allyl amine) nanoparticles modified with 2,3,5-triiodobenzoyl chloride displayed an X-ray visibility ranging from 185 to 235 HU. nih.govresearchgate.net

Functionalization of Polymeric Systems for Imaging Research

Functionalization refers to the strategic chemical modification of a polymer to impart new properties or capabilities. In the context of imaging research, this compound serves as a functionalizing agent to introduce X-ray opacity into otherwise radiolucent polymers. nih.govnih.gov The highly reactive acyl chloride group readily participates in nucleophilic substitution reactions, forming stable ester or amide bonds with polymers. researchgate.netmdpi.com

This covalent attachment is a superior method compared to the simple physical blending of a polymer with a radiopaque additive. nih.gov It ensures that the iodine-containing groups are permanently integrated into the polymer structure, preventing phase separation and leakage of the contrast agent from the polymer matrix. nih.gov This is particularly important for in-vivo applications where the long-term stability and biocompatibility of the material are paramount.

Research Applications:

Injectable Microspheres: Copolymers of methyl methacrylate and a methacrylate monomer functionalized with a 2,3,5-triiodobenzoyl group have been prepared. researchgate.net These copolymers can be formed into microspheres that are intrinsically radiopaque. researchgate.net Such traceable microspheres are being investigated as potential bulking agents for medical treatments, for example, in urology. researchgate.net

Multimodal Imaging Agents: Research has focused on creating sophisticated imaging agents that can be detected by multiple imaging techniques. For instance, hyperbranched polymers have been synthesized by polymerizing a monomer containing a 2,3,5-triiodobenzoyl group, such as 2-(2',3',5'-triiodobenzoyl)ethyl methacrylate (TIBMA). rsc.orgnih.govresearchgate.net These polymers can be further functionalized with fluorine-containing monomers to create bimodal contrast agents for both CT and ¹⁹F Magnetic Resonance Imaging (MRI). nih.govresearchgate.netacs.org

Biodegradable Embolic Agents: The functionalization of biodegradable polymers is of great interest. Poly(ε-caprolactone) (PCL) has been functionalized to create poly(ε-caprolactone-co-α-triiodobenzoate-ε-caprolactone)s (PCL-TIB). rsc.org These materials, which can contain up to 24% of the triiodobenzoate unit, are being evaluated as radiopaque additives for medical devices. rsc.org

The table below summarizes examples of polymeric systems functionalized with this compound for imaging research.

| Polymer System | Functionalization Method | Resulting Material | Potential Application |

| Poly(allyl amine) | Grafting via amidation | Radiopaque nanoparticles | Injectable contrast agent for CT |

| Poly(vinyl alcohol) | Grafting via esterification | Intrinsically radiopaque hydrogel beads | Embolic agent for transarterial embolization |

| Methyl Methacrylate Copolymer | Copolymerization with TIBMA | Radiopaque microspheres | Traceable bulking agent |

| Poly(ε-caprolactone) | Modification with TIBC | Radiopaque biodegradable polyester | Additive for implantable medical devices |

| Hyperbranched Polymers | RAFT polymerization with TIBMA | Nanoparticles for bimodal imaging | Contrast agent for CT and ¹⁹F MRI |

Theoretical and Computational Chemistry Perspectives

Electronic Structure Analysis of Triiodobenzoyl Systems

Computational studies, often employing methods like Density Functional Theory (DFT), provide valuable insights into the electronic properties of these molecules. dergipark.org.tr Calculations can determine parameters such as bond lengths, bond angles, and Mulliken charges, which help to quantify the electronic effects of the iodine substituents. For instance, the C-I bond lengths and the C-C-I bond angles will deviate from those of unsubstituted benzoyl chloride due to steric hindrance and electronic repulsion between the large iodine atoms.

The distribution of electron density is also a critical aspect of the electronic structure. The iodine atoms, being highly electronegative, withdraw electron density from the aromatic ring through the inductive effect. This withdrawal of electrons is further compounded by the chlorine atom of the acyl chloride group. As a result, the carbonyl carbon becomes significantly electron-deficient, enhancing its reactivity towards nucleophiles. This effect is crucial for understanding the compound's role as an acylating agent.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In triiodobenzoyl systems, the HOMO is typically located on the aromatic ring and the iodine atoms, while the LUMO is centered on the carbonyl group. The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. dergipark.org.tr

Table 1: Calculated Electronic Properties of a Related Triiodinated Benzoyl System (Iopromide intermediate)

| Parameter | Gas Phase | Chloroform | Acetic Acid | Ethanol | DMF | DMSO | Water |

| HOMO (eV) | - | - | - | - | - | - | - |

| LUMO (eV) | -2.2893 | -2.2850 | - | - | - | - | - |

| ∆E (eV) | Smallest | - | - | - | - | - | Largest |

| Note: Data extracted from a study on a related complex molecule, 3-(2-methoxyacetylamino)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoyl chloride, and may not directly represent 3,4,5-Triiodobenzoyl chloride. The trend of the HOMO-LUMO gap increasing with solvent polarity suggests a decrease in chemical reactivity in more polar environments. dergipark.org.tr |

Mechanistic Pathway Calculations for Acyl Substitution Reactions

Acyl substitution reactions are fundamental to the chemistry of this compound. uomustansiriyah.edu.iq These reactions proceed via a nucleophilic acyl substitution mechanism, which can be computationally modeled to understand the reaction pathways and transition states. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. uomustansiriyah.edu.iqmasterorganicchemistry.com

Computational chemistry allows for the detailed investigation of this mechanism. By calculating the potential energy surface of the reaction, chemists can identify the transition state structures and determine the activation energies for each step. This information is crucial for predicting reaction rates and understanding the factors that influence the reaction's feasibility.

The reaction of this compound with a nucleophile (Nu⁻) can be represented as follows:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The chloride ion is expelled, and the carbonyl group is reformed.

The presence of the three iodine atoms on the benzoyl chloride ring influences the stability of the reactants, intermediates, and transition states. Their electron-withdrawing nature stabilizes the negatively charged tetrahedral intermediate, thereby facilitating the reaction. However, the steric bulk of the iodine atoms might also play a role in the accessibility of the carbonyl carbon to the incoming nucleophile.

Theoretical studies can also explore the competition between different reaction pathways. For instance, in reactions with species containing multiple nucleophilic sites, calculations can help predict which site will preferentially react with the acyl chloride. This is particularly relevant in complex syntheses where selectivity is crucial.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for 3,4,5-Triiodobenzoyl Chloride

While the conversion of 3,4,5-triiodobenzoic acid to its corresponding acyl chloride using chlorinating agents like thionyl chloride is a well-established method, emerging research focuses on optimizing this process and exploring alternative synthetic routes. scispace.com The primary goals are to enhance yield, improve purity, simplify operations, and reduce the generation of hazardous byproducts, aligning with the principles of green chemistry.

Future synthetic strategies may include:

Advanced Catalysis: The exploration of novel catalysts could lead to more efficient and selective chlorination under milder reaction conditions. This includes investigating solid-supported catalysts or phase-transfer catalysts to simplify product purification and minimize waste.

One-Pot Reactions: Inspired by synthetic methodologies for related complex molecules, one-pot procedures that combine multiple synthetic steps without isolating intermediates are a promising avenue. google.com For instance, a process where the iodination of a benzoic acid precursor is immediately followed by conversion to the acyl chloride in the same reaction vessel could significantly improve process efficiency and reduce costs, making it more suitable for industrial-scale production. google.com

Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound offers potential advantages in terms of safety, scalability, and product consistency. Flow chemistry allows for precise control over reaction parameters such as temperature and stoichiometry, which can be challenging in batch processes, especially for reactions that evolve gaseous byproducts like sulfur dioxide and hydrogen chloride.

Alternative Chlorinating Agents: Research into alternative, less hazardous chlorinating agents to replace thionyl chloride or oxalyl chloride could improve the environmental footprint of the synthesis.

These advancements aim to produce this compound more economically and sustainably, facilitating its broader use in subsequent applications.

Expansion of Derivatization Capabilities in Advanced Analytical Methods

This compound is a significant derivatizing agent, particularly for enhancing the detection of molecules in analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC). americanpharmaceuticalreview.com The introduction of three iodine atoms significantly increases the molecular weight and creates a distinct isotopic pattern, which aids in the sensitive detection of trace analytes, such as genotoxic impurities in pharmaceuticals. americanpharmaceuticalreview.com

Emerging research is focused on expanding these capabilities:

Widely Targeted Metabolomics: Benzoyl chloride derivatization is already used for the targeted analysis of neurochemicals and other metabolites. nih.govchromatographyonline.com Future work will likely expand the library of compounds that can be derivatized with this compound, creating comprehensive assays for systems biology and biomarker discovery. nih.gov The high sensitivity afforded by the triiodo- moiety is particularly valuable for analyzing low-volume biological samples. chromatographyonline.com

Enhanced Sensitivity in Novel MS Techniques: As mass spectrometry technology advances, there is an opportunity to couple this compound derivatization with next-generation platforms. This could push detection limits to even lower levels (sub-nanomolar), which is critical for fields like neurochemistry and environmental monitoring. nih.govchromatographyonline.com

Streamlining Sample Preparation: A key challenge in derivatization is the need for additional sample preparation steps. americanpharmaceuticalreview.com Future research will likely focus on developing automated and high-throughput derivatization protocols to minimize sample handling and improve reproducibility. This could involve the development of ready-to-use derivatization kits tailored for specific classes of analytes.

The table below summarizes the key advantages and future research directions for this compound in analytical derivatization.

| Feature | Current Application | Future Research Direction |

| Sensitivity | Enhances detection in HPLC-MS by adding three high-mass iodine atoms. | Pushing detection limits to sub-nanomolar levels with advanced MS platforms. nih.govchromatographyonline.com |

| Analyte Scope | Used for amines, phenols, alcohols, and thiols. nih.gov | Expanding to wider libraries of metabolites for comprehensive biomarker profiling. |

| Methodology | Manual or semi-automated derivatization protocols. americanpharmaceuticalreview.com | Development of fully automated, high-throughput derivatization methods and kits. |

| Applications | Detection of genotoxic impurities, analysis of neurochemicals. nih.gov | Application in new fields such as clinical diagnostics and food safety analysis. |

Integration into Novel Functional Materials and Molecular Architectures

The high electron density and atomic mass of the iodine atoms in this compound make it an attractive building block for novel functional materials, especially in the biomedical field. mdpi.com Its ability to be grafted onto polymers and other macromolecules has led to the development of innovative materials with unique properties.

Key areas of emerging research include:

Radiopaque Nanoparticles for Medical Imaging: A significant application is the creation of radiopaque materials for use as contrast agents in X-ray-based imaging like computed tomography (CT). nih.govresearchgate.net Researchers have successfully grafted this compound onto polymers like poly(allyl amine) and polyvinyl alcohol to create nanoparticles that are visible in CT scans. scispace.commdpi.comnih.gov Future work aims to design biodegradable and biocompatible versions of these nanoparticles, which could serve as long-term image tracking agents or platforms for drug delivery. researchgate.net

Multimodal Imaging Agents: There is growing interest in creating agents that can be detected by multiple imaging modalities. By incorporating the 2,3,5-triiodobenzoyl moiety (an isomer) into hyperbranched polymers that also contain fluorine, researchers have developed nanoparticles for bimodal CT and ¹⁹F Magnetic Resonance Imaging (MRI). researchgate.net This approach allows for complementary information from different imaging techniques.

Advanced Embolic Agents: In interventional radiology, there is a need for embolic agents that are both therapeutic and visible under imaging. Materials incorporating the triiodobenzoyl group can provide inherent radiopacity, allowing for real-time monitoring of procedures like transarterial chemoembolization (TACE). nih.govutwente.nl Research is focused on developing drug-eluting beads and other embolic materials that combine this imaging capability with therapeutic drug release. utwente.nl

High Dielectric Constant Materials: In materials science, there is an ongoing effort to develop organic materials with high dielectric constants for applications in electronics. The inclusion of highly polarizable heavy atoms like iodine is a potential strategy to increase the dielectric constant of materials such as fullerene derivatives. rug.nl

The table below highlights research findings on the integration of triiodobenzoyl moieties into functional materials.

| Material Type | Polymer/Substrate | Research Finding | Application |

| Radiopaque Nanoparticles | Poly(allyl amine) | Grafting with 2,3,5-triiodobenzoyl chloride creates X-ray visible, stable nanoparticle suspensions. nih.govresearchgate.net | CT Contrast Agent |

| Radiopaque Nanoparticles | Polyvinyl alcohol (PVAL) | Covalent grafting of a triiodobenzoyl moiety onto the PVAL backbone creates a radiopaque polymer. scispace.com | CT and Spectral Photon Counting CT (SPCCT) Imaging |

| Bimodal Imaging Agents | Hyperbranched Polymers | Co-polymerization of 2-(2′,3′,5′-triiodobenzoyl)ethyl methacrylate (TIBMA) and fluorine-containing monomers. researchgate.net | CT / ¹⁹F MRI Bimodal Imaging |

| Radiopaque Bone Cements | Acrylic Bone Cement | Replacing barium sulphate with iodine-containing monomers like TIBMA improves mechanical properties while maintaining radiopacity. researchgate.net | Orthopedic Implants |

| Image-able Drug-Eluting Beads | Commercial Embolic Beads | Conjugation of 2,3,5-triiodobenzoic acid enhances radiopacity for image-guided chemoembolization. utwente.nl | Interventional Radiology |

Q & A

Q. What are the established synthesis methods for 3,4,5-triiodobenzoyl chloride?

The primary synthesis involves refluxing 3,4,5-triiodobenzoic acid with thionyl chloride (SOCl₂) for 2 hours, followed by distillation of excess SOCl₂ and recrystallization from carbon tetrachloride/light petroleum. This yields bright yellow needles with a melting point of 138°C and high purity . Alternative routes may involve iodination of benzoyl chloride precursors under controlled conditions, but thionyl chloride remains the standard reagent for carboxyl-to-acyl chloride conversion.

Q. How can researchers characterize the purity of this compound?

Key methods include:

- Melting point analysis : Pure samples exhibit a sharp melting point at 138°C .

- NMR spectroscopy : While direct evidence for this compound is limited, analogous acyl chlorides (e.g., 3,5-dichlorobenzoyl chloride) are validated via H NMR to confirm structural integrity .

- Elemental analysis : Verify iodine content (molecular weight: 518.26 g/mol) and chlorine incorporation .

Q. What safety precautions are critical when handling this compound?

- Ventilation : Use local exhaust or closed systems to avoid inhalation of vapors, as acyl chlorides are corrosive and irritant .

- PPE : Wear nitrile gloves, lab coats, and eye protection (goggles or face shields) .

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and seek medical attention .

Q. What are the key physicochemical properties relevant to experimental design?

| Property | Value | Source |

|---|---|---|

| Molecular weight | 518.26 g/mol | |

| Density | 2.846 g/cm³ | |

| Boiling point | 435.5°C at 760 mmHg | |

| Melting point | 138°C | |

| Flash point | 217.2°C |

Advanced Research Questions

Q. How is this compound utilized in synthesizing iodinated polymer nanoparticles for imaging?

The compound is covalently linked to poly(vinyl alcohol) (PVAL) to create radiopaque nanoparticles for spectral photon-counting computed tomography (SPCCT). The acyl chloride reacts with hydroxyl groups on PVAL, forming ester bonds. This method ensures high iodine density (critical for contrast enhancement) and colloidal stability .

Q. What strategies resolve contradictions in reaction yields during derivatization of hydroxy ethers?

When synthesizing crystalline derivatives of hydroxy ethers (e.g., cello solvents), inconsistent yields may arise from:

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar).

- Steric hindrance : Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of hydroxy ether to acyl chloride) .

- Byproduct formation : Monitor via TLC and purify via column chromatography with silica gel.

Q. How does this compound enhance electron microscopy staining in biological samples?

The compound acts as an electron-dense stain by binding to membrane proteins in ram sperm, improving contrast in transmission electron microscopy (TEM). Staining protocols involve incubating samples in 0.5–1% w/v solutions in non-polar solvents (e.g., hexane) for 30 minutes, followed by thorough rinsing to avoid background noise .

Q. What are the challenges in modifying this compound for targeted contrast agents?

- Solubility : The hydrophobic nature limits aqueous applications. Solutions include PEGylation or conjugation to hydrophilic polymers .

- Stability : Hydrolysis of the acyl chloride group in aqueous media requires pH control (pH 6–8) and low-temperature storage (4°C) .

- Functionalization : Introduce amine or thiol groups via nucleophilic substitution for bioconjugation (e.g., antibody targeting) .

Q. How can researchers validate the absence of unreacted triiodobenzoic acid in final products?

- FTIR spectroscopy : Confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and presence of the acyl chloride C=O stretch (~1800 cm⁻¹) .

- Titration : Use aqueous NaOH to neutralize residual acid, with phenolphthalein as an indicator .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.